molecular formula C14H17FN2O3 B8111180 4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One

4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One

Cat. No.: B8111180
M. Wt: 280.29 g/mol
InChI Key: XZVKYZHSTGBZRI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecan-3-One is a complex organic compound characterized by its unique spirocyclic structure This compound features a fluorophenyl group, two oxygen atoms, and two nitrogen atoms within its spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol and a diamine under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the spirocyclic intermediate.

    Final Cyclization and Purification: The final step involves cyclization to form the complete spirocyclic structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One involves its interaction with specific molecular targets and pathways. The fluorophenyl group and spirocyclic structure allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-Methylphenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One: Contains a methyl group instead of fluorine.

    4-(4-Bromophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One: Features a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorophenyl group in 4-(4-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-11-1-3-12(4-2-11)17-9-14(20-7-13(17)18)8-16-5-6-19-10-14/h1-4,16H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVKYZHSTGBZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)CN(C(=O)CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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